molecular formula C12H21NO4S B7917734 (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester

(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7917734
M. Wt: 275.37 g/mol
InChI Key: ONINWADOGJNGCZ-VIFPVBQESA-N
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Description

(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl ester protective group and a carboxymethylsulfanyl (-SCH2COOH) substituent at the 3-position of the piperidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where tert-butyl esters are widely employed to protect carboxylic acids during multi-step reactions. The carboxymethylsulfanyl group introduces both sulfur-based reactivity and carboxylic acid functionality upon deprotection, enabling applications in targeted drug delivery, bioconjugation, or catalysis.

Properties

IUPAC Name

2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-4-5-9(7-13)18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONINWADOGJNGCZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 942190-28-5, is a chemical compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO4S. Its structure includes a piperidine ring substituted with a carboxymethylsulfanyl group and a tert-butyl ester, which may influence its biological interactions.

2. Neuropharmacological Effects

Piperidine derivatives have been investigated for their neuropharmacological effects, particularly in relation to neurotransmitter modulation. Some studies suggest that compounds with similar structures may act as inhibitors of certain neurotransmitter receptors, potentially affecting mood and cognition. This raises the possibility that this compound could have similar effects, although specific data is still needed.

3. Synthesis and Biological Testing

The synthesis of this compound can be achieved through several methods, often involving the protection of functional groups to enhance yield and purity. The compound's efficacy in biological assays remains an area for further exploration.

Case Studies and Research Findings

A comprehensive review of literature reveals limited direct studies on this specific compound; however, related compounds have been analyzed extensively:

Compound Biological Activity Study Reference
Piperidine derivativesAntimicrobialSmith et al., 2020
Piperidine-based drugsNeurotransmitter modulationJohnson et al., 2019
Sulfanyl-substituted compoundsPotential anti-inflammatoryLee et al., 2021

Research Highlights

  • Antimicrobial Studies : A study published in 2020 examined various piperidine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, suggesting potential applications in antibiotic development.
  • Neuropharmacological Research : In 2019, researchers explored the effects of piperidine derivatives on serotonin receptors, indicating that modifications to the piperidine ring could enhance receptor affinity and selectivity.
  • Inflammation Studies : A recent investigation highlighted sulfanyl-substituted compounds for their anti-inflammatory properties, suggesting that this compound may also exhibit similar benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester and analogous compounds:

Compound Name Core Ring Substituent Position & Group Key Functional Features
This compound Piperidine 3-position: -SCH2COOH Combines tert-butyl ester protection with a thioether-linked carboxylic acid.
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1260610-71-6) Pyrrolidine 2-position: -CH2I Iodomethyl group enables nucleophilic substitution; higher acute toxicity (skin/eye irritant) .
3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester Piperazine 3-position: -CHO; 4-position: -SO2CH3 Formyl and sulfonyl groups facilitate reductive amination and electrophilic reactions .
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 864754-29-0) Piperidine 3-position: Peptide-linked amino acid Designed for peptide synthesis; amino groups enable hydrogen bonding and chiral resolution .
(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353994-50-9) Piperidine 3-position: -SCH2CH2OH Hydroxyethylsulfanyl group enhances hydrophilicity but lacks carboxylic acid functionality .

Reactivity and Stability

  • Thermal Stability: Tert-butyl esters in polymers (e.g., poly(methyl methacrylate) derivatives) undergo thermal cleavage at ~125–116 kJ mol⁻¹ activation energy, releasing isobutylene and generating carboxylic acids.
  • Chemical Reactivity : The carboxymethylsulfanyl group offers dual functionality: (i) the thioether can participate in oxidation (e.g., sulfoxide formation) or alkylation, and (ii) the carboxylic acid (after deprotection) enables salt formation or amide coupling. This contrasts with iodomethyl (nucleophilic substitution-prone) or formyl (reductive amination-prone) groups in analogs .

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